molecular formula C23H25FN4OS B2770073 2-(3,4-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894879-39-1

2-(3,4-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2770073
CAS No.: 894879-39-1
M. Wt: 424.54
InChI Key: OKCXICDZWMCBAL-UHFFFAOYSA-N
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Description

This compound is a spirocyclic triazaspiro derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • 3,4-Dimethylphenyl group: Enhances lipophilicity and may influence receptor binding through steric effects.
  • 4-Fluorophenyl carboxamide: The fluorine atom improves metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation .

The spirocyclic architecture confers conformational rigidity, which may enhance selectivity for biological targets compared to linear analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-15-4-5-17(14-16(15)2)20-21(30-3)27-23(26-20)10-12-28(13-11-23)22(29)25-19-8-6-18(24)7-9-19/h4-9,14H,10-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCXICDZWMCBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=C(C=C4)F)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. The structural features of this compound suggest it may exhibit diverse pharmacological properties, particularly in the realms of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C_{24}H_{24}F_{N}_3S, with a molecular weight of approximately 413.52 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Key Structural Features

  • Triazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Methylsulfanyl Group : This moiety can enhance the lipophilicity and bioavailability of the compound.
  • Dimethylphenyl and Fluorophenyl Substituents : These groups are often associated with increased potency and selectivity in drug design.

Anticancer Potential

Research indicates that compounds containing triazole rings can exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines.

  • Mechanism of Action : Triazole compounds often function by inhibiting enzymes involved in DNA synthesis or repair, leading to apoptosis in cancer cells. The specific mechanism for our compound remains to be fully elucidated but is likely related to these pathways.

Enzyme Inhibition

The compound may act as an inhibitor of prolyl hydroxylase enzymes (PHDs), which are critical in the regulation of hypoxia-inducible factors (HIFs). Inhibition of PHDs can lead to increased levels of erythropoietin (EPO), which has implications for treating anemia.

  • Case Studies : A study on spirohydantoins, structurally similar to our compound, demonstrated their efficacy as PHD inhibitors with robust EPO upregulation in preclinical models . This suggests that our compound could potentially share similar biological activities.

Antimicrobial Activity

Mercapto-substituted triazoles have been reported to possess antimicrobial properties. The presence of the methylsulfanyl group in our compound may enhance such activity, making it a candidate for further investigation in this area .

Summary of Biological Activities

Activity TypeEvidence/Study ReferenceNotes
AnticancerRelated triazole derivatives Significant cytotoxicity against various cancer cell lines observed.
Enzyme InhibitionSpirohydantoins as PHD inhibitors Potential for EPO upregulation; relevant for anemia treatment.
AntimicrobialMercapto-substituted triazoles Potential activity against bacterial and fungal pathogens noted.

Case Studies

  • Spirohydantoins : A class of compounds structurally related to our target showed promising results as PHD inhibitors with significant EPO upregulation in vivo .
  • Triazole Derivatives : Studies have shown that similar compounds exhibit selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective concentration ranges for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Spirocyclic Compounds

Compound Name Core Structure Key Substituents Reported Activity (e.g., IC₅₀) Method of Analysis
2-(3,4-Dimethylphenyl)-N-(4-Fluorophenyl)-... 1,4,8-Triazaspiro[4.5]deca-1,3-diene 3,4-Dimethylphenyl, 4-Fluorophenyl, Methylsulfanyl N/A (hypothetical) Docking (Glide), Similarity Analysis
Gefitinib (EGFR inhibitor) Quinazoline 3-Chloro-4-fluoroaniline EGFR IC₅₀: 0.033 nM MACCS fingerprints, Tanimoto similarity
Spiro[indole-3,4'-piperidine] analogs Spiro[indole-piperidine] Varied aryl sulfonamides 5-HT₆R Ki: <10 nM Glide docking, Spectrofluorometry
Codeine (opioid analog) Morphinan 3-Methoxy, 4,5-epoxy μ-Opioid EC₅₀: 100 nM Raman spectroscopy

Key Findings :

Structural Similarity vs. However, the spirocyclic core may reduce off-target effects compared to gefitinib’s planar quinazoline system . Methylsulfanyl groups in similar compounds (e.g., spiro[indole-piperidine] analogs) enhance binding to hydrophobic pockets in serotonin receptors, implying analogous interactions for this compound .

Computational Docking Performance :

  • Glide docking (used to evaluate this compound’s hypothetical binding) demonstrated superior accuracy (RMSD <1 Å in 50% of cases) compared to GOLD or FlexX, supporting reliable pose prediction for spirocyclic systems .
  • Enrichment factors for Glide 2.5 were 2–3× higher than earlier versions, critical for prioritizing this compound in virtual screens .

Spectroscopic Differentiation :

  • Raman spectroscopy (as applied to codeine and morphine) could resolve structural differences between this compound and analogs, such as the methylsulfanyl vs. methoxy groups, via distinct spectral bands at 650–800 cm⁻¹ .

Methodological Considerations in Comparative Studies

Similarity Metrics: Tanimoto and Dice coefficients are widely used to quantify structural similarity. For example, gefitinib’s similarity to this compound (based on Morgan fingerprints) might be moderate (~0.4–0.6), reflecting shared aryl groups but divergent cores . Limitation: Similarity indices may overlook "activity cliffs," where minor structural changes (e.g., fluorine vs. chlorine) drastically alter biological activity .

Docking vs. Experimental Validation :

  • While Glide predicts high binding affinity for this compound, experimental validation (e.g., surface plasmon resonance) is essential to confirm interactions, as seen in studies of quaternary ammonium compounds using tensiometry .

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